molecular formula C23H17N3O5 B14107049 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14107049
M. Wt: 415.4 g/mol
InChI Key: LPCKMIVBXUAGER-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which has been used to synthesize similar compounds . The reaction conditions often include the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities. Similar compounds have shown promise in anticancer research, suggesting that this compound might also possess bioactive properties .

Medicine

The medicinal applications of this compound are of particular interest. Its structural features suggest potential as a drug candidate, particularly in the development of anticancer agents. Research is ongoing to explore its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure might lend itself to applications in material science, such as the creation of novel polymers or advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is not fully understood. similar compounds have been shown to interact with molecular targets such as tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved likely include modulation of microtubule dynamics and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione apart from these similar compounds is its combination of a benzodioxole moiety with a pyrido[3,2-d]pyrimidine core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-phenacylpyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17N3O5/c27-18(16-5-2-1-3-6-16)13-25-17-7-4-10-24-21(17)22(28)26(23(25)29)12-15-8-9-19-20(11-15)31-14-30-19/h1-11H,12-14H2

InChI Key

LPCKMIVBXUAGER-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)C5=CC=CC=C5

Origin of Product

United States

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